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molecular formula C7H5N5O2 B8517499 3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine

3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine

Cat. No. B8517499
M. Wt: 191.15 g/mol
InChI Key: NMTQRFCBGWUBML-UHFFFAOYSA-N
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Patent
US04668279

Procedure details

To a suspension containing 35.4 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid was added portionwise 10 g of the compound prepared in Example 1 over a 0.25 hour period. After the resulting exotherm (23°-79°) slowed, the suspension was heated at 85°-90° for one hour, then cooled to 0°. The mixture was poured onto excess ice-water (about 700 ml), and the suspension was made strongly basic to litmus by addition of 50% aqueous NaOH to yield a precipitate. After filtering the mixture, the isolated solid was washed with water, suction-dried, then recrystallized from ethyl acetate-hexanes to yield 3 g of the subject compound; m.p. 103°-105°.
[Compound]
Name
stannous chloride dihydrate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[Na+]>Cl>[NH2:1][C:4]1[C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
35.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1N=CN=C1
Step Three
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the resulting exotherm (23°-79°)
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated at 85°-90° for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
to yield a precipitate
FILTRATION
Type
FILTRATION
Details
After filtering the mixture
WASH
Type
WASH
Details
the isolated solid was washed with water
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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